1,3-dimethyl-1H-indazol-5-ol
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Description
1,3-Dimethyl-1H-indazol-5-ol is a chemical compound with the formula C9H10N2O . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Mechanism of Action
Target of Action
Indazole derivatives, which include 1,3-dimethyl-1h-indazol-5-ol, have been found to interact with a variety of targets, includingcyclo-oxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase 1 (IDO1) . These targets play crucial roles in inflammation and immune response, respectively .
Mode of Action
It’s known that indazole derivatives can inhibit the activity of their targets, leading to various cellular changes . For instance, inhibition of COX-2 can reduce the production of prostaglandins, which are involved in inflammation . Similarly, inhibition of IDO1 can affect the immune response .
Biochemical Pathways
For example, the inhibition of COX-2 can affect the arachidonic acid pathway , leading to a decrease in inflammation . The inhibition of IDO1 can impact the kynurenine pathway , which plays a role in immune regulation .
Result of Action
One study found that a similar compound, n-(4-fluorobenzyl)-1,3-dimethyl-1h-indazol-6-amine, exhibited potent anti-proliferative activity and suppressed the ido1 protein expression in human colorectal cancer cells .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes and proteins . For instance, some indazole derivatives have been reported to inhibit monoamine oxidase, a key enzyme involved in neurotransmitter metabolism .
Cellular Effects
Certain indazole derivatives have shown anti-proliferative activity against human colorectal cancer cells (HCT116), suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-1H-indazol-5-ol involves the condensation of 2-methyl-1H-indazole-5-carbaldehyde with methylamine followed by cyclization and reduction.", "Starting Materials": [ "2-methyl-1H-indazole-5-carbaldehyde", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1H-indazole-5-carbaldehyde with methylamine in methanol in the presence of hydrochloric acid to form 2-methyl-1-(methylamino)-1H-indazole-5-carbaldehyde.", "Step 2: Cyclization of 2-methyl-1-(methylamino)-1H-indazole-5-carbaldehyde with sodium borohydride in methanol to form 1,3-dimethyl-1H-indazol-5-ol." ] } | |
CAS No. |
1416713-63-7 |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,3-dimethylindazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-8-5-7(12)3-4-9(8)11(2)10-6/h3-5,12H,1-2H3 |
InChI Key |
KXHCQWOULAICOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)O)C |
Purity |
95 |
Origin of Product |
United States |
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